7-Hydroxy Loxapine N-Oxide
Beschreibung
Eigenschaften
CAS-Nummer |
37081-77-9 |
|---|---|
Molekularformel |
C18H18ClN3O3 |
Molekulargewicht |
359.81 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol; 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol N-Oxide |
Herkunft des Produkts |
United States |
Metabolic Pathways and Enzymatic Formation of 7 Hydroxy Loxapine N Oxide
Hepatic Metabolism of Loxapine (B1675254) to N-Oxide Derivatives
Loxapine undergoes extensive metabolism in the liver through several key pathways: aromatic hydroxylation, N-demethylation, and N-oxidation. medcentral.comnih.gov The N-oxidation pathway leads to the formation of loxapine N-oxide. nih.govmims.com This process occurs when an oxygen atom is added to the tertiary nitrogen atom in the piperazine (B1678402) ring of the loxapine molecule. mdpi.comsemanticscholar.org
Subsequently, loxapine and its metabolites, including loxapine N-oxide, can undergo further hydroxylation. Significant amounts of the N-oxides of hydroxyloxapines, such as 7-Hydroxy Loxapine N-Oxide, have been detected, indicating that hydroxylation can occur after the initial N-oxidation step. medcentral.comnih.gov These metabolic transformations result in compounds that are generally more polar and thus more readily excreted from the body, primarily through urine as glucuronide or sulfate (B86663) conjugates. medcentral.comnih.gov
Characterization of Cytochrome P450 Enzyme Involvement in N-Oxidation
In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that loxapine N-oxide formation is, in part, mediated by CYP3A4. nih.gov However, the primary pathway for loxapine hydroxylation to 7-hydroxyloxapine (B195982) involves CYP2D6 and CYP3A4. nih.govnih.govnih.goveuropa.eud-nb.info The subsequent hydroxylation of loxapine N-oxide to form this compound likely involves these same enzyme systems, although this specific secondary reaction is less characterized.
It is important to note that while CYP enzymes are involved, they are not the sole contributors to the N-oxidation of loxapine.
Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Formation
Flavin-containing monooxygenases (FMOs) are a separate class of enzymes that also catalyze the N-oxidation of various xenobiotics containing a nucleophilic heteroatom. mdpi.comsemanticscholar.orgnih.gov Research has clearly indicated the involvement of FMOs in the formation of loxapine N-oxide. nih.govnih.goveuropa.eud-nb.infofda.gov
FMOs, particularly FMO3 which is abundant in the adult human liver, are known to oxygenate tertiary amines, such as the one present in the loxapine structure, to their corresponding N-oxides. researchgate.nettaylorandfrancis.commdpi.com This metabolic reaction is generally considered a detoxification pathway, as the resulting N-oxide metabolites are typically benign, highly polar, and easily excreted. nih.govnih.gov The formation of loxapine N-oxide is therefore a result of the combined actions of both CYP3A4 and, significantly, the FMO enzyme system. nih.goveuropa.eu
Comparative Biotransformation Pathways Yielding Diverse Loxapine Metabolites
The metabolism of loxapine is multifaceted, yielding a variety of metabolites with differing pharmacological activities. The main metabolic pathways are hydroxylation, N-demethylation, and N-oxidation. mims.comnih.gov
The major metabolites identified are 7-hydroxyloxapine, 8-hydroxyloxapine (B195979), amoxapine (B1665473) (N-desmethylloxapine), and loxapine N-oxide. nih.govfda.gov The formation of these primary metabolites is catalyzed by different enzymes, showcasing the complexity of loxapine's biotransformation.
Key Metabolic Pathways and Enzymes:
7-hydroxyloxapine: Formed mainly by CYP2D6 and CYP3A4. nih.goveuropa.eud-nb.info
8-hydroxyloxapine: Formed mainly by CYP1A2. nih.goveuropa.eud-nb.info
Amoxapine (N-desmethylloxapine): Formed by CYP3A4, CYP2C19, and CYP2C8. nih.govd-nb.info
Loxapine N-oxide: Formed by CYP3A4 and Flavin-Containing Monooxygenases (FMOs). nih.goveuropa.eu
These primary metabolites can then undergo further metabolic changes. For instance, 7-hydroxyloxapine and 8-hydroxyloxapine can be further metabolized, and as previously mentioned, loxapine N-oxide can be hydroxylated to form compounds like this compound. medcentral.comnih.gov The relative abundance of these metabolites can vary, with studies showing that 8-hydroxyloxapine is often the most prominent metabolite found in plasma. europa.euwikipedia.org
The following table summarizes the key enzymes involved in the formation of the main primary metabolites of loxapine.
| Metabolite | Forming Enzyme(s) |
| 7-Hydroxyloxapine | CYP2D6, CYP3A4 |
| 8-Hydroxyloxapine | CYP1A2 |
| Amoxapine | CYP3A4, CYP2C19, CYP2C8 |
| Loxapine N-oxide | CYP3A4, FMOs |
Pharmacological and Biological Characterization of 7 Hydroxy Loxapine N Oxide
Assessment of Receptor Binding Affinities and General Pharmacological Activity
Loxapine (B1675254) undergoes extensive metabolism in the liver through processes such as hydroxylation, N-demethylation, and N-oxidation. drugs.com This biotransformation leads to the formation of various metabolites, including 7-Hydroxy Loxapine N-Oxide. drugs.comnih.gov Research indicates that significant amounts of the N-oxides of hydroxyloxapines are present in the body following loxapine administration. drugs.comnih.govpharmacompass.com
While the parent drug, loxapine, and some of its other metabolites, such as 7-hydroxy loxapine and amoxapine (B1665473), are pharmacologically active, this compound is generally considered to be inactive. drugs.comnih.govpharmacompass.comfda.gov Specifically, studies have shown that loxapine N-oxide and its hydroxylated forms are pharmacologically inactive at key dopamine (B1211576) and serotonin (B10506) receptors that are central to antipsychotic action. fda.gov
One study noted that the N-oxides of several neuroleptic agents, including loxapine, were inactive in in-vitro binding tests for central dopaminergic receptors. researchgate.net It is theorized that any in-vivo activity observed from these N-oxide compounds might be attributable to their enzymatic reduction back to the active parent compounds. researchgate.net
Investigation of Reported Pharmacological Inactivity at Dopamine and Serotonin Receptors
The primary mechanism of action for many antipsychotic drugs, including loxapine, involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.govpsychiatrist.comdrugbank.com However, research has consistently demonstrated that the N-oxide metabolites of loxapine, including this compound, are pharmacologically inactive at these critical receptor sites. fda.gov
A report from the FDA explicitly states that loxapine N-oxide is pharmacologically inactive at both dopamine and serotonin receptors. fda.gov This inactivity distinguishes it from other major metabolites like 7-hydroxy loxapine, which exhibits high affinity for the D2 receptor, and amoxapine, which is itself a pharmacologically active antidepressant. fda.govnih.gov Another source confirms that loxapine N-oxide is among the inactive metabolites of loxapine. drugs.comnih.gov This lack of significant binding affinity for dopamine and serotonin receptors underscores its minimal direct contribution to the primary antipsychotic effects of loxapine.
Contrasting Pharmacological Profiles with Active Loxapine Metabolites (e.g., 7-Hydroxy Loxapine, Amoxapine)
The pharmacological profile of this compound stands in stark contrast to that of other principal loxapine metabolites. The parent compound, loxapine, is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. psychiatrist.comnih.gov Its metabolites, 7-hydroxy loxapine and amoxapine (desmethyl-loxapine), also possess significant pharmacological activity. nih.govpatsnap.com
Amoxapine is an active N-demethylated metabolite of loxapine and is marketed as a tricyclic antidepressant. nih.govpatsnap.com It has its own distinct pharmacological profile, contributing to the complex effects observed following loxapine administration. patsnap.com
In contrast, this compound, along with 8-hydroxy loxapine and loxapine N-oxide, is characterized by its pharmacological inactivity, particularly at the dopamine and serotonin receptors that mediate antipsychotic effects. fda.govnih.gov
Table 1: Comparative Activity of Loxapine and its Metabolites
| Compound | Activity at Dopamine/Serotonin Receptors |
|---|---|
| Loxapine | Active |
| 7-Hydroxy Loxapine | Active |
| Amoxapine | Active |
| 8-Hydroxy Loxapine | Inactive at D2 receptor fda.govnih.goveuropa.eu |
| This compound | Inactive drugs.comnih.govpharmacompass.comfda.govnih.gov |
| Loxapine N-Oxide | Inactive fda.goveuropa.eu |
Cellular and Subcellular Studies of this compound Biogenesis and Interactions
The biogenesis of this compound occurs as part of the broader metabolism of loxapine. The primary metabolic pathways for loxapine include hydroxylation, which produces 7-hydroxy loxapine and 8-hydroxy loxapine, and N-oxidation, which forms loxapine N-oxide. europa.eu this compound is thus a product of sequential hydroxylation and N-oxidation reactions. nih.govnih.gov These metabolic processes primarily take place in the liver. drugs.comeuropa.eu
Detailed cellular and subcellular studies focusing specifically on the biogenesis and interactions of this compound are not extensively reported in the currently available literature. The focus of most research has been on the pharmacologically active parent drug and its active metabolites. However, it is established that the N-oxidation of loxapine and its hydroxylated metabolites is a significant metabolic route. drugs.comnih.gov The resulting N-oxide compounds are then primarily excreted in the urine as conjugates. nih.gov
Analytical Methodologies for the Quantification and Characterization of 7 Hydroxy Loxapine N Oxide
Development and Validation of Chromatographic-Mass Spectrometric Methods
The primary analytical approach for the determination of 7-Hydroxy Loxapine (B1675254) N-Oxide in biological samples is the coupling of chromatography with mass spectrometry. researchgate.net This combination offers the high selectivity and sensitivity required for complex matrices like human plasma. sci-hub.st
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as the cornerstone for the quantification of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide. nih.gov Researchers have developed and validated methods that can simultaneously measure loxapine, amoxapine (B1665473), 7-hydroxyloxapine (B195982), 8-hydroxyloxapine (B195979), and loxapine N-oxide in human plasma. nih.govtandfonline.com These methods often employ reversed-phase liquid chromatography for separation, coupled with a turbo-ionspray interface for ionization in the positive mode. nih.gov Selected reaction monitoring (SRM) is then used for detection, providing excellent specificity and sensitivity. nih.govresearchgate.net
One validated method demonstrated the ability to quantify these five analytes within a calibration curve range of 0.0500 to 50.0 ng/mL. nih.gov This level of sensitivity is crucial for clinical studies where metabolite concentrations can be very low. The chromatographic separation is a critical step, as it needs to resolve structural isomers like 7-hydroxyloxapine and 8-hydroxyloxapine to ensure accurate quantification. nih.gov
Interactive Data Table: HPLC-MS/MS Method Parameters
| Parameter | Details |
|---|---|
| Instrumentation | HPLC system coupled with a tandem mass spectrometer (e.g., API 5000) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode nih.govnih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Column | Reversed-phase (e.g., C18) nih.gov |
| Calibration Range | Typically 0.0500 to 50.0 ng/mL nih.gov |
| Internal Standards | Deuterated analogs (e.g., 7-OH-loxapine-d8) nih.gov |
Effective sample preparation is essential to remove interferences from complex biological matrices and to concentrate the analytes of interest. sci-hub.stijsr.net For the analysis of loxapine metabolites, two primary techniques have been successfully employed: solid-phase extraction (SPE) and organic precipitation. nih.govtandfonline.com
Cation-exchange SPE has been utilized to extract loxapine, amoxapine, and the two hydroxylated metabolites (7-OH-loxapine and 8-OH-loxapine). nih.govtandfonline.com For the more polar loxapine N-oxide, and by extension this compound, organic precipitation is a suitable method. nih.govtandfonline.com In some comprehensive methods, micro-elution SPE is used to extract a panel of loxapine and its metabolites from small plasma volumes (e.g., 100 µL), achieving high extraction recoveries, often above 80%. nih.gov Another approach involves turbulent flow chromatography, which automates the trace enrichment and separation of loxapine metabolites from in vitro preparations like rat liver microsomes, significantly reducing analysis time. thermofisher.com
Method Performance Evaluation: Sensitivity, Selectivity, Accuracy, and Precision in Complex Biological Matrices
The validation of bioanalytical methods is critical to ensure reliable data for clinical and preclinical studies. For methods quantifying this compound and related compounds, performance is evaluated based on several key parameters.
Validated HPLC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) typically around 0.0500 ng/mL in human plasma. nih.govnih.gov The selectivity is ensured by the unique mass transitions monitored in SRM mode, which distinguishes the analytes from endogenous plasma components and other metabolites. sci-hub.st
Accuracy and precision are rigorously assessed. For instance, one validated method reported accuracy within ±13% of the nominal concentration and intra-assay and inter-assay precision of less than 15% and 10%, respectively. nih.govtandfonline.com Another comprehensive validation showed between-run precision varying from 0.0% to 13.8% and accuracy ranging from 86.4% to 109.3% of the nominal value across all analytes and concentrations. nih.gov These performance characteristics confirm the methods are robust and reliable for use in regulated clinical trials. nih.govnih.govtandfonline.com
Interactive Data Table: Method Performance Summary
| Performance Metric | Typical Value | Source |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | nih.govnih.gov |
| Accuracy | Within ±15% (±20% at LLOQ) | nih.govnih.gov |
| Intra-assay Precision (%CV) | < 15% | nih.gov |
| Inter-assay Precision (%CV) | < 10% | nih.gov |
| Extraction Recovery | > 80% | nih.gov |
Application of Tandem Mass Spectrometry for Structural Elucidation and Degradation Product Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites and degradation products. mdpi.com By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation pattern is generated that serves as a structural fingerprint.
In the context of loxapine, MS/MS has been used to identify various metabolites formed in vitro and in vivo. researchgate.net For photodegradation studies of loxapine, UHPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been used to detect and elucidate the structures of sixteen transformation products. nih.gov This high-resolution mass spectrometry approach allows for the determination of the elemental composition of the product ions, which is crucial for proposing and confirming chemical structures. mdpi.com Although direct studies on the MS/MS fragmentation of this compound are not extensively detailed in the provided context, the principles applied to loxapine and its other metabolites are directly applicable. The fragmentation patterns would reveal the loss of the N-oxide oxygen, the hydroxyl group, and fragments from the piperazine (B1678402) ring, confirming the identity of the metabolite. thermofisher.com
Green Chemistry Principles in Analytical Method Development for Metabolite Profiling
The principles of green chemistry are increasingly being incorporated into analytical method development to minimize environmental impact. researchgate.net This involves reducing the use of hazardous solvents and decreasing waste generation.
For loxapine analysis, a "green" analytical UPLC method has been developed for quantifying impurities. researchgate.net This method utilizes greener solvents like ethanol (B145695) and water with formic acid as the mobile phase. researchgate.net The greenness of such methods is often evaluated using tools like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness (AGREE) metric. researchgate.net While this specific study focused on loxapine and its primary impurities, the principles are directly transferable to the analysis of its metabolites, including this compound. By optimizing chromatography to use less organic solvent and smaller sample volumes (as seen in micro-elution SPE), the environmental footprint of metabolite profiling can be significantly reduced while maintaining high analytical performance. nih.govresearchgate.net
Disposition and Preclinical Pharmacokinetics of 7 Hydroxy Loxapine N Oxide
In Vitro Disposition Studies in Isolated Hepatic Systems (e.g., microsomes, hepatocytes)
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of loxapine (B1675254). nih.govresearchgate.net Loxapine is metabolized into several key metabolites, including 7-hydroxyloxapine (B195982), 8-hydroxyloxapine (B195979), amoxapine (B1665473) (N-desmethylloxapine), and loxapine N-oxide. nih.govnih.gov The formation of 7-hydroxyloxapine is primarily attributed to the activity of cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.govfda.gov Loxapine N-oxide formation is mediated by both CYP3A4 and flavin-containing monooxygenase (FMO). nih.govfda.gov
Studies comparing loxapine metabolism across different species, including rats, mice, guinea pigs, dogs, rabbits, and monkeys, have revealed wide interspecies variability. nih.gov However, the metabolic profile in guinea pig and dog liver microsomes shows similarity to that in humans. nih.gov In human and monkey liver microsomes, the N-oxidation of loxapine is predominantly a CYP450-mediated pathway. In contrast, dog and rat liver microsomes utilize both CYP450 and FMO pathways for the formation of N-oxide metabolites. tandfonline.com
The hydroxylation pathway is a major route of loxapine metabolism in all species studied. nih.gov After a one-hour incubation in human liver microsomes, the primary metabolites observed in descending order of abundance are 7-hydroxy-loxapine, amoxapine, 8-hydroxy-loxapine, 7-hydroxy-amoxapine, and 8-hydroxy-amoxapine. researchgate.net
Further investigations into the enzymes responsible for these transformations have identified that CYP1A2 is mainly responsible for producing 8-hydroxyloxapine, while CYP3A4 is involved in the formation of N-desmethyloxapine and loxapine N-oxide. nih.gov The formation of 7-hydroxyloxapine has been linked to several CYP enzymes, including 1A1, 1A2, 2B6, 2C18, 2J2, and 2D6. researchgate.net
Table 1: Enzymes Involved in Loxapine Metabolism in Human Liver Microsomes
| Metabolite | Primary Enzyme(s) |
|---|---|
| 7-Hydroxyloxapine | CYP2D6, CYP3A4 nih.govfda.gov |
| 8-Hydroxyloxapine | CYP1A2 nih.gov |
| Amoxapine (N-desmethylloxapine) | CYP3A4, CYP2C19, CYP2C8 nih.gov |
| Loxapine N-oxide | CYP3A4, FMO nih.govfda.gov |
In Vivo Disposition and Distribution in Non-Human Animal Models (e.g., plasma, brain regions, cerebrospinal fluid)
Animal studies using radiolabeled loxapine indicate that the drug and its metabolites are extensively distributed throughout the body. nih.govpharmacompass.com The highest concentrations are found in the brain, lungs, heart, liver, and pancreas. nih.govpharmacompass.commedcentral.com The presence of loxapine has also been detected in the cerebrospinal fluid (CSF). nih.govpharmacompass.commedcentral.com
In rats, following oral administration of loxapine, 7-hydroxyloxapine is a major metabolite found in plasma. tandfonline.com Studies have shown that after a low dose of loxapine, high concentrations of 7-hydroxyloxapine (68-124 ng/g) are found throughout various brain regions, while the concentration of the parent drug, loxapine, remains very low (<5 ng/g). researchgate.net This suggests that 7-hydroxyloxapine readily accumulates in the brain. researchgate.netresearchgate.net
Specifically, four hours after oral administration of loxapine to rats, plasma concentrations of amoxapine, 7-hydroxyamoxapine (B25571), and 7-hydroxyloxapine were found to be approximately 15 to 20 times higher than that of loxapine. researchgate.net While 7-hydroxyloxapine accumulated in the brain, concentrations of loxapine, amoxapine, and 7-hydroxyamoxapine were significantly lower. researchgate.net
Table 2: Distribution of Loxapine and Metabolites in Rats (4 hours post-oral administration)
| Compound | Brain Concentration | Plasma Concentration |
|---|---|---|
| Loxapine | <5 ng/g researchgate.net | <3 ng/ml researchgate.net |
| 7-Hydroxyloxapine | 68-124 ng/g researchgate.net | Significantly higher than loxapine researchgate.net |
| Amoxapine | <5 ng/g researchgate.net | Significantly higher than loxapine researchgate.net |
| 7-Hydroxyamoxapine | <5 ng/g researchgate.net | Significantly higher than loxapine researchgate.net |
Excretion Pathways and Urinary/Fecal Metabolite Profiling
Loxapine and its metabolites are primarily eliminated from the body through urine and feces. medcentral.com Within the first 24 hours of administration, a significant portion of the drug and its metabolites are excreted. researchgate.net Approximately 50% of a single oral dose is excreted in the urine and feces within 24 hours. medcentral.com
In urine, loxapine metabolites are mainly present as glucuronide or sulfate (B86663) conjugates. medcentral.com Following either intravenous or oral administration in rats, very little (<3%) of loxapine or its metabolites are excreted unchanged in the urine over a 24-hour period. tandfonline.com The main metabolites recovered in rat urine are 7-OH loxapine and loxapine N-oxide. tandfonline.com Studies have also indicated that loxapine, 7-OH loxapine, and 8-OH loxapine are excreted as glucuronides. tandfonline.com
The fecal excretion of loxapine metabolites occurs mainly in their unconjugated form. medcentral.com The major metabolites of loxapine that are excreted include the active forms, 8-hydroxyloxapine and 7-hydroxyloxapine, and the inactive forms, 8-hydroxydesmethylloxapine, 7-hydroxydesmethylloxapine, and loxapine N-oxide. nih.govpharmacompass.commedcentral.com Significant amounts of the N-oxides of the hydroxyloxapines are also present in excreta. nih.govpharmacompass.commedcentral.com
Comparative Pharmacokinetic Analysis of Loxapine and its N-Oxide Metabolites in Preclinical Species
Pharmacokinetic studies in rats have shown distinct profiles for loxapine and its N-oxide metabolites. Following both intravenous and oral administration of loxapine to rats, the major metabolite observed in plasma is 7-OH-loxapine, with amoxapine and loxapine N-oxide present to a lesser degree. tandfonline.comnajah.edu Notably, 8-OH loxapine, a major human metabolite, was not detected in rat plasma samples. tandfonline.comnajah.edu
Interspecies differences are also evident in the formation of N-oxide metabolites. In human and monkey liver microsomes, N-oxidation is predominantly carried out by CYP450 enzymes. tandfonline.com In contrast, in dog and rat liver microsomes, both CYP450 and FMO pathways are involved in the formation of N-oxide metabolites. tandfonline.com This highlights the variability in metabolic pathways between preclinical species and humans.
The inactive metabolite, loxapine N-oxide, is formed through the action of flavonoid monoamine oxidases. nih.gov While specific pharmacokinetic parameters for 7-Hydroxy Loxapine N-Oxide are not extensively detailed in the provided search results, the data on loxapine and its other metabolites in preclinical species underscore the importance of considering interspecies differences when extrapolating findings to humans.
Theoretical and Computational Investigations of 7 Hydroxy Loxapine N Oxide
Molecular Modeling and Quantum Chemical Studies of N-Oxidation Processes
The process of N-oxidation, a key metabolic pathway for many xenobiotics containing tertiary amine functionalities, significantly alters the physicochemical and pharmacological properties of the parent molecule. In the case of loxapine (B1675254), a dibenzoxazepine (B10770217) antipsychotic, N-oxidation leads to the formation of loxapine N-oxide. nih.govmdpi.com Further metabolism, including hydroxylation, results in metabolites such as 7-Hydroxy Loxapine N-Oxide.
Quantum chemical studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic and structural characteristics that govern the susceptibility of a molecule to N-oxidation. nih.govplos.org These computational approaches can model the electron distribution and steric accessibility of the nitrogen atom within the piperazine (B1678402) ring of loxapine and its hydroxylated metabolites.
The N-oxidation of tertiary amines is catalyzed by flavin-containing monooxygenases (FMOs). mdpi.comfda.gov The reaction involves the transfer of an oxygen atom from the FMO prosthetic group to the electron-rich nitrogen atom. Molecular modeling can simulate the interaction between the substrate, such as 7-hydroxy loxapine, and the active site of FMO enzymes. These models help to understand the steric and electronic factors that favor the formation of the N-oxide metabolite.
Key parameters derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) energy and the electrostatic potential around the nitrogen atom, can be correlated with the reactivity towards N-oxidation. A higher HOMO energy and a more negative electrostatic potential on the nitrogen atom generally indicate a greater susceptibility to electrophilic attack by the oxidizing agent.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | SMILES Notation |
| Loxapine | C18H18ClN3O | 327.8 | CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl nih.govdrugbank.com |
| Loxapine N-Oxide | C18H18ClN3O2 | 343.8 | C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-] biosynth.com |
| 7-Hydroxy Loxapine | C18H18ClN3O2 | 343.8 | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl nih.govsynzeal.com |
| This compound | C18H18ClN3O3 | 359.81 | C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
This table provides a summary of the chemical identifiers for loxapine and some of its key metabolites, including this compound.
Structure-Activity Relationship (SAR) Analysis in the Context of N-Oxide Formation and Inactivity
Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of loxapine metabolism, SAR studies help to elucidate why certain metabolites, such as this compound, are pharmacologically inactive. nih.goveuropa.eu
The formation of an N-oxide introduces a significant change to the electronic and steric properties of the piperazine moiety. The introduction of the polar N-oxide group increases the hydrophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with its target receptors.
Loxapine's antipsychotic effects are primarily mediated through its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov The binding affinity of loxapine and its metabolites to these receptors is highly dependent on their three-dimensional structure and electronic properties. The N-oxide formation on the piperazine nitrogen likely disrupts the optimal conformation required for high-affinity binding to these receptors.
| Metabolite | Reported Activity |
| 7-Hydroxy Loxapine | Binds to D2 receptors with high affinity. nih.gov |
| 8-Hydroxy Loxapine | Not pharmacologically active at the D2 receptor. europa.eu |
| Loxapine N-Oxide | Inactive at D1, D2S, 5HT2A, α1, and M1 receptors. europa.eu |
| Amoxapine (B1665473) | Antidepressant activity. mdpi.com |
This table summarizes the known pharmacological activities of major loxapine metabolites, highlighting the impact of structural modifications on biological function.
In Silico Prediction of Metabolic Fate and Chemical Reactivity
In silico methods are increasingly used to predict the metabolic fate and chemical reactivity of drug candidates, reducing the need for extensive experimental studies. These computational tools utilize algorithms and knowledge-based systems to forecast potential metabolic transformations. tandfonline.com
For a molecule like 7-Hydroxy Loxapine, in silico models can predict its susceptibility to further metabolism, including the formation of the N-oxide. Software programs can analyze the chemical structure and identify sites that are prone to enzymatic reactions. The tertiary amine of the piperazine ring is a well-known site for N-oxidation by FMOs, and in silico systems would flag this as a probable metabolic pathway. mdpi.comfda.gov
These predictive models are built upon large databases of known metabolic transformations and employ rules derived from an expert understanding of drug metabolism. tandfonline.com For instance, the presence of an electron-rich tertiary amine in a molecule like 7-hydroxy loxapine would be recognized by the system as a substrate for N-oxidation.
Beyond predicting the formation of metabolites, in silico tools can also estimate the chemical reactivity of compounds like this compound. This can include predictions of properties such as pKa, solubility, and stability. The introduction of the N-oxide group is known to increase polarity and aqueous solubility. While specific in silico predictions for this compound are not widely published, general principles suggest that it would be a more polar and water-soluble compound than its non-oxidized precursor.
The chemical reactivity of N-oxides can also be explored. For example, N-oxides can sometimes be bioreduced back to the parent tertiary amine. mdpi.com In silico models could potentially assess the likelihood of such a back-conversion for this compound under physiological conditions.
| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites |
| Hydroxylation | CYP1A2, CYP2D6, CYP3A4 nih.govresearchgate.net | 7-Hydroxy Loxapine, 8-Hydroxy Loxapine |
| N-Demethylation | CYP3A4, CYP2C19, CYP2C8 nih.gov | Amoxapine |
| N-Oxidation | Flavin-containing monooxygenases (FMOs) fda.goveuropa.eu | Loxapine N-Oxide |
| Glucuronidation | UGTs tandfonline.com | Glucuronide conjugates of hydroxylated metabolites |
This table outlines the primary metabolic pathways for loxapine as identified through in vitro and in vivo studies, which form the basis for in silico predictive models.
Future Directions and Research Opportunities in 7 Hydroxy Loxapine N Oxide Studies
Deeper Elucidation of Specific Metabolic Enzyme Isoforms and Genetic Polymorphisms Influencing N-Oxidation
The formation of 7-hydroxyloxapine (B195982) is primarily attributed to the action of cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, while loxapine (B1675254) N-oxide formation is mediated by CYP3A4 and Flavin-Containing Monooxygenases (FMOs). researchgate.netfda.gov The generation of 7-hydroxy loxapine N-oxide would likely involve a sequential metabolic process: either the N-oxidation of 7-hydroxyloxapine or the hydroxylation of loxapine N-oxide.
Future research should focus on in vitro studies using human liver microsomes and recombinant enzymes to definitively identify the specific CYP and FMO isoforms responsible for the potential conversion of 7-hydroxyloxapine to its N-oxide derivative. Given the involvement of CYP2D6 and CYP3A4 in the initial hydroxylation, it is plausible that these enzymes, or others, could participate in the subsequent N-oxidation.
Furthermore, the influence of genetic polymorphisms on this metabolic pathway warrants thorough investigation. Variations in the genes encoding for CYP2D6, CYP3A4, and FMOs are known to affect drug metabolism and can lead to significant inter-individual differences in metabolite profiles. nih.govnih.govfrontiersin.org For instance, individuals with poor metabolizer phenotypes for CYP2D6 may exhibit altered ratios of loxapine metabolites. Research should be directed towards characterizing the impact of specific single nucleotide polymorphisms (SNPs) in these enzymes on the in vitro formation rate of this compound.
Table 1: Key Metabolic Enzymes in Loxapine Metabolism and Areas for Future Investigation Regarding this compound
| Enzyme Family | Specific Isoform(s) | Known Role in Loxapine Metabolism | Potential Role in this compound Formation | Future Research Focus |
| Cytochrome P450 | CYP2D6, CYP3A4 | Formation of 7-hydroxyloxapine researchgate.netfda.gov | Potential N-oxidation of 7-hydroxyloxapine or hydroxylation of loxapine N-oxide. | Investigating the catalytic activity of these isoforms towards the primary metabolites. |
| Flavin-Containing Monooxygenase | FMOs | Formation of loxapine N-oxide fda.gov | Potential N-oxidation of 7-hydroxyloxapine. | Characterizing the role of different FMO isoforms in the metabolism of 7-hydroxyloxapine. |
Development of Ultra-Sensitive Analytical Techniques for Trace Level Detection and Quantification
The anticipated low concentrations of a secondary metabolite like this compound in biological matrices necessitate the development of highly sensitive and specific analytical methods. Current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successful in the simultaneous quantification of loxapine and its primary metabolites, including 7-hydroxyloxapine and loxapine N-oxide, with lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range. nih.govresearchgate.netnih.gov
Future efforts should build upon these existing methods to achieve even lower detection limits required for trace-level analysis. This could involve the optimization of sample extraction techniques to enrich the analyte of interest and minimize matrix effects. The polarity of N-oxide metabolites can present analytical challenges, and strategies to address this, such as specific derivatization or advanced chromatographic techniques, should be explored. researchgate.net High-resolution mass spectrometry (HRMS) could also be employed for the accurate mass measurement and structural elucidation of this putative metabolite. nih.gov
Table 2: Comparison of Current and Future Analytical Approaches for Loxapine Metabolite Detection
| Analytical Technique | Current Application for Loxapine Metabolites | Future Direction for this compound |
| LC-MS/MS | Quantification of loxapine, 7-hydroxyloxapine, 8-hydroxyloxapine (B195979), and loxapine N-oxide in plasma and brain tissue. nih.govresearchgate.net | Development of methods with sub-pg/mL LLOQ, optimization of fragmentation parameters for specific detection. |
| High-Resolution Mass Spectrometry (HRMS) | Used for metabolite identification in drug discovery. nih.gov | Accurate mass determination to confirm the elemental composition of the putative metabolite. |
| Advanced Sample Preparation | Solid-phase extraction (SPE) and liquid-liquid extraction (LLE). | Micro-extraction techniques and immunoaffinity chromatography for selective enrichment. |
Comprehensive Characterization of Metabolite-Enzyme Interactions and Kinetic Parameters
A fundamental aspect of understanding the formation of this compound is the characterization of its interaction with the metabolizing enzymes. Determining the enzyme kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is crucial for predicting the rate of formation of this metabolite under different substrate concentrations. nih.govwikipedia.org
Future in vitro studies using recombinant enzymes will be essential to determine these kinetic parameters for the specific enzymatic reactions leading to this compound. This will provide valuable insights into the efficiency of the metabolic pathway and help to understand whether its formation is a high-affinity, low-capacity or a low-affinity, high-capacity process. Such data is critical for developing physiologically based pharmacokinetic (PBPK) models that can predict the in vivo concentrations of this metabolite. nih.gov
Broader Role in Understanding Drug Disposition and Pharmacometabolomics in Non-Clinical Settings
Pharmacometabolomics, the study of how an individual's metabolic profile influences their response to a drug, is a rapidly growing field. nih.govnih.gov Identifying and quantifying the full spectrum of drug metabolites, including minor ones, can provide a more complete picture of an individual's metabolic phenotype. In non-clinical settings, establishing a comprehensive metabolic map of loxapine that includes this compound could help in identifying metabolic biomarkers that may correlate with efficacy or toxicity. This knowledge can aid in the early stages of drug development by providing a more nuanced understanding of a drug's behavior in a biological system. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying 7-Hydroxy Loxapine N-Oxide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 7-Hydroxy Granisetron-D3 Hydrochloride as a structural analog for calibration) to enhance specificity and minimize matrix effects. Reference standards should be sourced from certified providers to ensure purity (>90% by HPLC) .
- Data : Pharmacokinetic studies report mean plasma concentrations of 7-OH loxapine at 9% of the parent compound’s exposure, requiring detection limits ≤1 ng/mL for accurate quantification .
Q. Which enzymes primarily catalyze the formation of this compound?
- Methodology : Employ recombinant CYP isoforms (e.g., CYP3A4 and CYP2D6) in vitro to identify metabolic contributions. Inhibitor studies (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) can validate enzyme roles.
- Evidence : CYP3A4 and CYP2D6 are key in hydroxylating loxapine to 7-OH loxapine, with minor contributions from flavonoid monoamine oxidases for N-oxide formation .
Q. How does this compound’s receptor binding profile compare to loxapine?
- Methodology : Radioligand binding assays (e.g., using [³H]-spiperone for dopamine D2 receptors) quantify affinity differences.
- Data : 7-OH loxapine exhibits a five-fold higher D2 receptor affinity (Ki ~15 nM) than loxapine (Ki ~117 nM), suggesting a potential role in clinical efficacy .
Advanced Research Questions
Q. How can in vitro models isolate this compound’s contribution to loxapine’s pharmacodynamics?
- Methodology :
Use hepatic microsomes or hepatocytes to simulate metabolism.
Apply selective enzyme inhibitors to block competing pathways (e.g., CYP1A2 inhibition to prevent 8-OH loxapine formation).
Correlate metabolite concentrations with functional assays (e.g., D2 receptor activation).
- Challenges : Differentiate 7-OH loxapine from amoxapine (a demethylated metabolite with antidepressant activity) using high-resolution MS/MS .
Q. What strategies resolve contradictions in reported metabolic pathways across populations?
- Methodology :
Conduct population pharmacokinetic studies stratified by CYP2D6 genotypes (e.g., poor vs. extensive metabolizers).
Use nonlinear mixed-effects modeling (NONMEM) to assess variability in metabolite exposure.
- Data : Smokers show no significant differences in loxapine metabolism (geometric mean ratios: 85–99% for AUC and Cmax), suggesting CYP1A2 induction has limited impact .
Q. How can mutagenicity risks of aromatic N-oxides like this compound be assessed?
- Methodology :
Apply structure-activity relationship (SAR) fingerprinting to identify mutagenic alerts in aromatic N-oxide subclasses.
Use Ames tests with TA98 and TA100 strains to validate predictions.
- Evidence : Proprietary SAR databases highlight structural motifs linked to DNA reactivity, though 7-OH loxapine’s specific risk remains unstudied .
Methodological Recommendations
- Experimental Design : For clinical studies, align protocols with FDA guidelines for metabolite characterization, including dose proportionality assessments (e.g., linear AUC and Cmax across 0.625–10 mg doses) .
- Data Presentation : Follow ICH M10 guidelines for bioanalytical method validation, emphasizing selectivity, accuracy (85–115%), and precision (CV ≤15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
